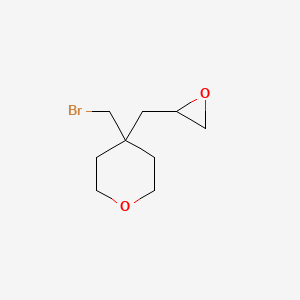

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane

Beschreibung

Eigenschaften

IUPAC Name |

4-(bromomethyl)-4-(oxiran-2-ylmethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCIFDAFSQKOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2CO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane typically involves the following steps:

Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (mCPBA).

Introduction of the bromomethyl group: This step might involve the bromination of a suitable precursor using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products.

Common Reagents and Conditions

Nucleophiles: Examples include hydroxide ions, alkoxides, and amines.

Conditions: Reactions are typically carried out in polar solvents like water or alcohols, often under mild heating.

Major Products

Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.

Ring-Opened Products: These can include diols or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

Bioconjugation: The reactive groups can be used to attach the compound to biomolecules for various applications.

Medicine

Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

Industry

Polymer Chemistry: The compound can be used in the synthesis of specialized polymers with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane would depend on the specific reactions it undergoes. Generally, the bromomethyl group can participate in nucleophilic substitution reactions, while the oxirane ring can undergo ring-opening reactions. These reactions involve the formation and breaking of chemical bonds, leading to the formation of new products.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|

| This compound | C₉H₁₅BrO₂ | 235.12 | Bromomethyl, oxirane, oxane | Dual reactivity (Br⁻ leaving, epoxide) |

| 4-Bromo-4-(bromomethyl)oxane | C₆H₁₀Br₂O | 257.95 | Two bromomethyl groups, oxane | High electrophilicity, substitution |

| 4-(Bromomethyl)tetrahydropyran | C₆H₁₁BrO | 163.06 | Bromomethyl, oxane | Simple structure, limited reactivity |

| 2-(2-Bromoethyl)oxirane | C₄H₇BrO | 151.00 | Bromoethyl chain, oxirane | Epoxide with aliphatic Br substituent |

| Ethyl 4-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)butanoate | C₁₇H₂₂O₅ | 306.35 | Aromatic epoxide, ester, methoxy | Eugenol-derived, insecticidal activity |

Key Observations :

- Reactivity : The target compound’s dual bromomethyl and oxirane groups enable diverse reactions (e.g., nucleophilic substitution, epoxide ring-opening), whereas 4-Bromo-4-(bromomethyl)oxane () is more specialized in electrophilic substitutions.

- Complexity : Compared to 4-(Bromomethyl)tetrahydropyran (), the oxirane group adds steric hindrance and polarity, influencing solubility and reaction pathways.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Higher LogP values for 4-Bromo-4-(bromomethyl)oxane () reflect its greater hydrophobicity due to two bromine atoms.

Biologische Aktivität

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromomethyl group and an oxirane (epoxide) moiety, which are known to influence its reactivity and biological interactions. The presence of halogen (bromine) often enhances the compound's ability to interact with biological targets through mechanisms such as halogen bonding.

Research indicates that compounds with similar structures to this compound may interact with various biological targets, including enzymes and receptors. The hypothesized mechanisms of action include:

- Non-covalent interactions : Such as hydrogen bonding and hydrophobic interactions.

- Enzyme inhibition : Potentially affecting pathways involved in inflammation and cancer.

- Antimicrobial activity : Similar compounds have shown efficacy against various microbial strains.

Antimicrobial Properties

Studies have suggested that compounds with epoxide groups exhibit antimicrobial activity. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Activity

Preliminary investigations indicate that this compound could possess anticancer properties. This is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential activities of this compound. Here are some key findings:

Case Studies

- Antimicrobial Efficacy : A study conducted on various halogenated oxirane derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine atom in enhancing bioactivity.

- Anticancer Research : In vitro studies on cancer cell lines showed that derivatives similar to this compound exhibited dose-dependent cytotoxic effects, suggesting potential as therapeutic agents in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves functionalizing tetrahydropyran derivatives. For example, bromination of a hydroxymethyl precursor using reagents like PBr₃ in anhydrous ether under reflux can introduce the bromomethyl group . Epoxidation of a vinyl group (e.g., using m-CPBA in dichloromethane) may yield the oxiran moiety. Key considerations include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for bromomethylation .

- Temperature Control: Epoxidation reactions often require low temperatures (0–5°C) to minimize side reactions .

- Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the bromomethyl group (δ ~3.3–3.7 ppm for CH₂Br) and oxiran protons (δ ~3.1–3.5 ppm for epoxide C-H) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly to resolve stereochemical ambiguities in the oxiran and oxane rings .

- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ or EI+ ionization verifies the molecular formula (C₉H₁₅BrO₂, exact mass 235.12 g/mol) .

Advanced Research Questions

Q. How do competing reactivities of the bromomethyl and oxiran groups influence nucleophilic substitution and ring-opening reactions?

Methodological Answer: The bromomethyl group undergoes nucleophilic substitution (e.g., with azides or thiols), while the oxiran ring is susceptible to acid- or base-catalyzed ring-opening. To prioritize one pathway:

- Bromomethyl Reactivity: Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to favor SN2 substitution .

- Oxiran Reactivity: Acidic conditions (e.g., H₂SO₄) or nucleophilic agents (e.g., H₂O/NaOH) can selectively open the epoxide ring .

- Kinetic Monitoring: In-situ FTIR or HPLC can track reaction progress and identify dominant pathways .

Q. What strategies mitigate stereochemical challenges in reactions involving the oxiran moiety?

Methodological Answer:

- Chiral Catalysts: Use Sharpless epoxidation conditions to control epoxide stereochemistry during synthesis .

- Protecting Groups: Temporarily block the bromomethyl group (e.g., with TMSCl) to prevent interference during stereoselective ring-opening .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition states and guide experimental design for stereocontrol .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 4-(Chloromethyl)oxane derivatives) to assign signals .

- Dynamic Effects: Variable-temperature NMR can clarify splitting patterns caused by conformational flexibility in the oxane ring .

- Crystallographic Refinement: SHELXL’s TWIN command handles twinned crystals, which are common in epoxide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.